molecular formula C14H16N4S2 B5539129 3-(Ethylsulfanyl)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(Ethylsulfanyl)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B5539129
M. Wt: 304.4 g/mol
InChI Key: IZFCJMCXRFSCFI-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C14H16N4S2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is 304.08163887 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

3-(Ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine and its derivatives have been explored for their synthesis methods and potential antimicrobial activities. In one study, a series of [1,2,4]Triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives were synthesized through a multistep process involving the initial treatment of o-aminonitrile with carbon disulfide, followed by methylation and subsequent reactions. Some of these derivatives exhibited pronounced antimicrobial activity, indicating their potential as leads for developing new antimicrobial agents (Bhuiyan et al., 2006).

Structural Analysis and Isomerization

Another aspect of research on this compound focuses on its structural analysis and chemical behavior under various conditions. The Dimroth rearrangement, a process involving the synthesis and interconversion of isomeric triazolothienopyrimidines, was studied to understand the stability and structural preferences of these compounds. This research provides insights into the chemical properties and potential applications of these molecules in various scientific domains (Hamed et al., 2008).

Antimicrobial Agent Development

Further studies on tetrahydrobenzothienotriazolopyrimidine derivatives have demonstrated their potential as antimicrobial agents. A range of these compounds was synthesized and tested for antimicrobial activity, with some showing significant action against Candida albicans and Staphylococcus aureus, highlighting their promise in antimicrobial therapy (Soliman et al., 2009).

Microwave-Assisted Synthesis

The efficiency of microwave-assisted synthesis for benzothieno[3,2-e][1,3,4]triazolo[4,3-c]pyrimidines compared to conventional methods has also been explored, indicating that microwave irradiation can significantly enhance the synthesis efficiency of these compounds. This research could streamline the production of these molecules for further scientific and pharmaceutical applications (Gaonkar et al., 2014).

Potential Hypnotic Activity

Some novel heterocyclic compounds with potential hypnotic activity were synthesized from ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, leading to the creation of triazolothienopyrimidines, tetrazolothienopyrimidines, and other derivatives. Preliminary pharmacological screening of these compounds revealed hypnotic activity, suggesting their potential for development into therapeutic agents (Ghorab et al., 1995).

Properties

IUPAC Name

5-ethylsulfanyl-7-methyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S2/c1-3-19-14-17-16-12-11-9-6-4-5-7-10(9)20-13(11)15-8(2)18(12)14/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFCJMCXRFSCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C2N1C(=NC3=C2C4=C(S3)CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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